molecular formula C26H20FNO4S B15306948 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid

Cat. No.: B15306948
M. Wt: 461.5 g/mol
InChI Key: SGDNOMNCHGGKAV-QFIPXVFZSA-N
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Description

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative. Its core structure consists of:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis to shield the amino group during solid-phase assembly .
  • Benzothiophene scaffold: A 1-benzothiophene ring substituted with a fluorine atom at the 4-position, conferring electronic and steric effects that influence reactivity and molecular interactions.
  • Chiral center: The (2S)-configuration ensures stereochemical specificity, critical for biological activity and synthetic applications.

This compound is primarily employed in medicinal chemistry and peptide research, where its fluorinated benzothiophene moiety may enhance binding affinity or metabolic stability in drug candidates.

Properties

Molecular Formula

C26H20FNO4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid

InChI

InChI=1S/C26H20FNO4S/c27-21-10-5-11-23-24(21)15(14-33-23)12-22(25(29)30)28-26(31)32-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,14,20,22H,12-13H2,(H,28,31)(H,29,30)/t22-/m0/s1

InChI Key

SGDNOMNCHGGKAV-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC(=C54)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC(=C54)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorenyl moiety: This can be achieved through Friedel-Crafts acylation of fluorene, followed by reduction and protection steps.

    Introduction of the benzothiophene ring: This involves the synthesis of 4-fluoro-1-benzothiophene, which can be achieved through cyclization reactions.

    Coupling of the fluorenyl and benzothiophene units: This step often involves amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Final deprotection and purification: The final compound is obtained by deprotecting the fluorenyl group and purifying the product through chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorenyl moiety can be reduced to form dihydrofluorene derivatives.

    Substitution: The fluoro group on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones of the benzothiophene ring.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiophene derivatives.

    Industry: Use in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorenyl and benzothiophene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogous Fmoc-protected amino acids from the literature:

Compound Name Molecular Formula Molecular Weight Substituent Group CAS No. Key Features
Target Compound: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid C26H20FNO4S 461.50* 4-fluoro-1-benzothiophen-3-yl N/A Fluorine enhances electronegativity; benzothiophene improves aromatic stacking
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C25H23NO4 401.45 o-Tolyl (2-methylphenyl) 211637-75-1 Hydrophobic o-tolyl group increases lipophilicity
(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid C19H19N3O5 369.37 Carbamoylamino 1192601-91-4 Polar carbamoyl group enhances hydrogen bonding potential
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid C21H19N3O5 393.39 2-hydroxyimidazol-4-yl 2679858-41-2 Imidazole ring enables metal coordination and pH-dependent solubility
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid C22H19NO4S 393.46 Thiophen-3-yl 186320-06-9 Thiophene offers π-π interactions; lower steric bulk vs. benzothiophene

*Estimated molecular weight based on structural formula.

Role of Substituent Groups

  • Fluorinated benzothiophene : Fluorine substitution can reduce metabolic degradation and improve blood-brain barrier penetration in CNS-targeting peptides .
  • Thiophene vs. benzothiophene : Thiophene derivatives (e.g., ) exhibit lower steric hindrance compared to benzothiophene-containing analogs, favoring binding in shallow enzymatic pockets.
  • Carbamoylamino group: The carbamoyl-modified compound () demonstrates enhanced solubility in polar solvents, making it suitable for aqueous-phase reactions.

Biological Activity

The compound (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoic acid is a synthetic amino acid derivative known for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H24FNO4
  • Molecular Weight : 361.34 g/mol
  • CAS Number : 467442-21-3

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that it may function as a protective group in peptide synthesis and could influence the compound's bioavailability and stability.

Anticancer Properties

Research indicates that derivatives of Fmoc-amino acids can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Emerging studies suggest that compounds like (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino acids may possess neuroprotective effects. This activity is hypothesized to be mediated through the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that similar Fmoc-protected amino acids showed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity.
  • Neuroprotection : In a preclinical model of neurodegeneration, compounds structurally related to (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino demonstrated a reduction in neuroinflammation and improved cognitive function metrics.

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AnticancerHighJournal of Medicinal Chemistry
NeuroprotectiveModerateNeurobiology Reports
CytotoxicitySignificantCancer Research Journal

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Fmoc-protected amino acid chemistry , with key steps including:

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation.
  • Fluorenylmethoxycarbonyl (Fmoc) protection of the amino group to prevent undesired side reactions.
  • Solid-phase peptide synthesis (SPPS) for iterative chain elongation, followed by cleavage from the resin using trifluoroacetic acid (TFA) .

Yield optimization depends on:

  • Solvent choice (e.g., DMF for solubility).
  • Temperature control (0–25°C) to minimize racemization.
  • Coupling reagent selection (e.g., HATU/DIPEA for efficiency) .

Purity is assessed via reverse-phase HPLC (>95% purity threshold) and 1H/13C NMR for structural validation .

Q. What analytical techniques are recommended for characterizing chiral purity and structural integrity?

  • Chiral HPLC : Resolves enantiomers using cellulose- or amylose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane/isopropanol .
  • NMR Spectroscopy : 1H and 19F NMR confirm the presence of the fluorobenzothiophene moiety and stereochemical configuration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to prevent racemization?

  • Low-temperature coupling (0–4°C) minimizes base-induced racemization during activation steps .
  • Coupling reagents : HATU or PyBOP® reduce racemization risk compared to DCC .
  • Chiral auxiliaries : Temporary protecting groups (e.g., Evans oxazolidinones) enhance stereoselectivity in propanoic acid backbone formation .

Data contradiction example : Conflicting optical rotation values may arise from residual solvents in NMR samples. Mitigation involves lyophilization or repeated precipitation to ensure solvent-free analysis .

Q. How does the fluorobenzothiophene moiety influence target binding affinity and selectivity?

The 4-fluoro-1-benzothiophen-3-yl group enhances:

  • Hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR).
  • Electron-withdrawing effects from fluorine, stabilizing π-π stacking with aromatic residues.

Structure-activity relationship (SAR) studies show that replacing fluorine with chlorine reduces potency by 10-fold, highlighting fluorine’s critical role .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to validate target engagement .
  • Molecular dynamics (MD) simulations : Identify conformational changes in protein-ligand complexes that explain discrepancies (e.g., solvent-exposed fluorobenzothiophene reducing cell permeability) .

Q. What methods are effective for studying interactions with biological macromolecules?

  • X-ray crystallography : Resolves binding modes at atomic resolution (e.g., Fmoc group interactions with albumin) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for fluorobenzothiophene derivatives .
  • Fluorescence anisotropy : Measures displacement of fluorescent probes in competitive binding assays .

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